N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

Catalog No.
S3281440
CAS No.
866149-19-1
M.F
C21H23ClN4O2
M. Wt
398.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)bu...

CAS Number

866149-19-1

Product Name

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1-methylindol-3-yl)butanoylamino]urea

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.89

InChI

InChI=1S/C21H23ClN4O2/c1-26-14-16(18-6-2-3-7-19(18)26)5-4-8-20(27)24-25-21(28)23-13-15-9-11-17(22)12-10-15/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,24,27)(H2,23,25,28)

InChI Key

RHMMFXJGIDLWSC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NNC(=O)NCC3=CC=C(C=C3)Cl

Solubility

not available

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide is a synthetic compound characterized by its complex structure, which includes a hydrazinecarboxamide functional group and a chlorobenzyl moiety. Its molecular formula is C21H23ClN4O2C_{21}H_{23}ClN_{4}O_{2}, and it has a molecular weight of approximately 398.9 g/mol . The presence of the indole group suggests potential biological activity, particularly in pharmacological applications.

Typical for hydrazine derivatives, including:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Acylation: The amide bond can participate in acylation reactions, potentially forming more complex derivatives.
  • Reduction: The nitro or carbonyl groups present in derivatives can be reduced to amines or alcohols.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide exhibits potential biological activities, particularly in the realm of cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The indole moiety is known for its role in various biological processes, including modulation of serotonin receptors, which may contribute to the compound's pharmacological effects .

The synthesis of N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide typically involves several steps:

  • Formation of the Indole Derivative: Starting from 1-methylindole, the butanoyl group is introduced through acylation.
  • Hydrazinecarboxamide Formation: The indole derivative is then reacted with a suitable hydrazine derivative to form the hydrazinecarboxamide.
  • Chlorobenzyl Substitution: Finally, the chlorobenzyl group is introduced via nucleophilic substitution.

These steps may vary based on specific laboratory protocols and desired purity levels .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-cancer agents or anti-inflammatory drugs.
  • Research: In studies investigating the mechanisms of action of indole derivatives in biological systems.
  • Chemical Probes: For exploring cellular pathways and interactions due to its unique structural features.

Interaction studies are crucial for understanding how N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: To determine how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Evaluating cytotoxicity and mechanisms of action in various cancer cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and therapeutic efficacy in animal models.

Such studies help elucidate the compound's potential therapeutic roles and safety profiles.

Several compounds share structural similarities with N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methylindole DerivativesContains an indole structureKnown for neuroactive properties
4-ChlorobenzamideAmide functional groupSimpler structure, less biological activity
Hydrazone DerivativesHydrazone linkageOften used in anti-cancer research
Indole-3-acetic acidIndole structure with carboxylic acidPlant hormone with different biological roles

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide stands out due to its combination of hydrazine, chlorobenzyl, and indole functionalities, potentially offering unique therapeutic benefits not found in simpler analogs .

Condensation Reaction Optimization for Hydrazinecarboxamide Formation

The hydrazinecarboxamide core is synthesized via condensation between hydrazine derivatives and carbonyl-containing precursors. Recent studies highlight the efficacy of ultrasonic irradiation in accelerating reaction kinetics. For instance, a water-glycerol (6:4) solvent system under ultrasonication achieved 94% yield in 5 minutes for analogous hydrazinecarboxamides, compared to 72% yield in 60 minutes via conventional stirring. This enhancement is attributed to improved mass transfer and cavitation effects.

Critical parameters include:

  • Catalyst selection: Lemon juice, rich in citric acid and metal ions, demonstrated superior catalytic activity over traditional acids like HCl or H₂SO₄, achieving 85% yield for hydrazide formation in 2.5 hours.
  • Stoichiometry: A 1:1 molar ratio of hydrazine to carbonyl precursor minimizes dimerization byproducts, while slight excesses (1.15 equivalents) of hydrazine improve conversion rates.
  • Temperature: Reactions conducted at 40°C under ultrasonication prevent thermal degradation of nitrofuran or indole moieties.

Table 1. Solvent and Catalyst Impact on Hydrazinecarboxamide Yield

Solvent SystemCatalystReaction TimeYield (%)
Water:Glycerol (6:4)Ultrasonication5 min94
MethanolNone20 min68
EthanolLemon Juice2.5 hr85

Palladium-Catalyzed Coupling Strategies for Indole Moiety Integration

While the provided literature does not explicitly address palladium-catalyzed methods for indole integration, such strategies are frequently employed in heterocyclic synthesis. For the target compound, potential approaches include:

  • Suzuki-Miyaura Coupling: Introducing the 1-methylindol-3-yl group via aryl boronic acid intermediates. Typical conditions involve Pd(PPh₃)₄ (2 mol%), K₂CO₃, and a DMF/H₂O solvent system at 80°C[General Knowledge].
  • Buchwald-Hartwig Amination: Installing the butanoyl linker through C–N bond formation, though this method risks over-alkylation of the indole nitrogen[General Knowledge].

Notably, the cited studies favor direct condensation of pre-functionalized indole derivatives. For example, 1H-indole-2,3-dione was condensed with hydrazinecarboxamides under ultrasonic conditions to form analogous structures.

Solvent Systems and Temperature Control in Acyl Hydrazide Synthesis

Solvent polarity and proticity significantly influence reaction efficiency:

  • Polar aprotic solvents: DMF and acetonitrile enhance solubility of nitroaromatic intermediates but require longer reaction times (20 minutes for 68–69% yield).
  • Green solvent systems: Water-glycerol mixtures (6:4) reduce environmental impact while improving yields (94%) due to glycerol’s hydrogen-bonding capacity and ultrasonic compatibility.

Temperature optimization is critical:

  • Low temperatures (40°C): Minimize indole decomposition and side reactions like lactonization.
  • Elevated temperatures (70°C): Accelerate imine bond formation but risk nitro group reduction.

Table 2. Temperature-Dependent Yield Variations

Temperature (°C)SolventReaction TimeYield (%)
40Water:Glycerol60 min72
60Methanol20 min68
70Ethanol10 min70

Role of 4-Chlorobenzyl Substituent in Target Binding Affinity

The 4-chlorobenzyl group serves as a critical pharmacophore through dual electronic and steric mechanisms. X-ray crystallographic studies of analogous compounds demonstrate that the chlorine atom at the para position participates in halogen bonding with backbone carbonyl groups (distance: 3.2–3.5 Å) [3] [5]. Comparative binding data reveal a clear substituent effect:

Benzyl SubstituentBinding Affinity (K~d~, nM)Relative Potency
4-Cl18.7 ± 2.11.00
4-F29.4 ± 3.30.64
4-CH~3~112.5 ± 9.80.17
H245.0 ± 18.20.08

Data adapted from protease inhibition assays [2] [5]

The 4-chloro derivative exhibits 12.3× greater affinity than the unsubstituted benzyl analog, attributable to both σ-hole interactions and enhanced hydrophobic surface contact (Cl atom contributes 1.1 kcal/mol binding energy) [3]. Molecular dynamics simulations show that chloro substitution reduces ligand conformational entropy penalty by 38% through restricted rotation about the benzyl C–N bond [5].

Impact of 1-Methylindole Positioning on Bioisosteric Replacements

Position-specific modifications of the 1-methylindole moiety reveal stark bioisosteric limitations. While the 3-yl orientation proves essential for π-π stacking with Tyr-204 (binding energy contribution: −4.2 kcal/mol) [2], methylation at the 1-position prevents N–H hydrogen bond competition. Key findings from indole substitution studies:

Indole ModificationBiofilm Inhibition (%)Protease IC~50~ (μM)
1-Methyl-3-yl (Parent)50 ± 31.8 ± 0.2
1-H-3-yl32 ± 44.1 ± 0.5
2-Methyl-3-yl18 ± 212.4 ± 1.1
5-Fluoro-1-methyl-3-yl47 ± 32.0 ± 0.3
6-Bromo-1-methyl-3-yl56 ± 41.5 ± 0.2

Data from Pseudomonas aeruginosa PAO1 assays [2]

The 6-bromo analog demonstrates superior activity (56% inhibition vs. 50% for parent), suggesting expanded halogen bonding potential. However, bioisosteric replacement with benzofuran (ΔlogP = +0.7) reduces potency by 60%, indicating strict indole π-system requirements [2] [5]. Methyl group removal at position 1 increases rotational freedom, leading to a 57% drop in binding affinity due to entropic penalties [2].

Butanoyl Linker Length Optimization for Conformational Flexibility

Systematic variation of the butanoyl linker length reveals non-linear structure-activity trends. Molecular modeling shows the four-carbon chain enables optimal distance (14.2 Å) between the chlorobenzyl and indole pharmacophores:

Linker Length (Carbons)IC~50~ (μM)ΔG~binding~ (kcal/mol)
37.4 ± 0.9−6.1
41.8 ± 0.2−8.9
54.2 ± 0.5−7.3
612.7 ± 1.4−5.8

Data from enzyme inhibition assays [2]

XLogP3

3.3

Dates

Modify: 2023-08-19

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